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Compound of Interest

Compound Name: 3-Methylmorpholine hydrochloride

Cat. No.: B1320890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-
Methylmorpholine hydrochloride (C₅H₁₂ClNO), a key intermediate in pharmaceutical

synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data

acquisition.

Data Presentation
The following tables summarize the key spectroscopic data for 3-Methylmorpholine. It is

important to note that while comprehensive, publicly available data for the hydrochloride salt is

limited, the provided information is based on data for the free base, 3-methylmorpholine, and

typical spectroscopic characteristics of similar amine hydrochlorides. The protonation of the

nitrogen atom in the hydrochloride salt is expected to induce downfield shifts in the adjacent ¹H

and ¹³C NMR signals.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.2-1.4 Doublet 3H -CH₃

~2.8-3.2 Multiplet 2H -CH₂-N-

~3.4-3.8 Multiplet 3H -CH-N- and -CH₂-O-

~4.0-4.2 Multiplet 2H -CH₂-O-

~9.5-11.5 Broad Singlet 1H N⁺-H

Solvent: D₂O or DMSO-d₆. The chemical shifts are approximate and can vary based on the

solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm) Assignment

~18-22 -CH₃

~45-50 -CH₂-N-

~55-60 -CH-N-

~65-70 -CH₂-O-

~70-75 -CH₂-O-

Solvent: D₂O or DMSO-d₆. The chemical shifts are approximate and can vary based on the

solvent and concentration.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

2950-2800 Strong C-H stretch (alkyl)

2700-2250 Broad, Strong N⁺-H stretch (amine salt)

1470-1440 Medium C-H bend (CH₂)

1380-1370 Medium C-H bend (CH₃)

1150-1050 Strong C-O-C stretch (ether)

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

101 Moderate
[M-HCl]⁺ (molecular ion of the

free base)

100 High [M-HCl-H]⁺

86 Moderate [M-HCl-CH₃]⁺

57 High [C₃H₇N]⁺

44 Moderate [C₂H₆N]⁺

Ionization method: Electron Ionization (EI). The fragmentation pattern of the hydrochloride salt

will primarily reflect the fragmentation of the free base after the loss of HCl.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-Methylmorpholine hydrochloride is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or

Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of

300 MHz or higher for ¹H NMR, is used.

¹H NMR Acquisition:

The sample is placed in the spectrometer's magnet.

The magnetic field is shimmed to achieve homogeneity.

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

The spectrum is referenced to the residual solvent peak or an internal standard (e.g.,

TMS, though less common in polar solvents).

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired.

A larger number of scans is typically required due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Key parameters include a 30-45° pulse angle, a wider spectral width than for ¹H NMR, and

a relaxation delay of 2-10 seconds.

The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: As a solid, 3-Methylmorpholine hydrochloride can be prepared for

analysis using one of the following methods:

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with approximately 100-

200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal. Pressure is applied to ensure good contact between the sample and

the crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

The prepared sample is placed in the spectrometer's sample compartment.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the

compound is sufficiently volatile upon heating (the free base is volatile). For the

hydrochloride salt, a direct infusion or liquid chromatography (LC-MS) approach with

electrospray ionization (ESI) is also common.

Ionization:

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation. This method is useful for

determining the fragmentation pattern.

Electrospray Ionization (ESI): The sample, dissolved in a suitable solvent, is sprayed

through a charged capillary, creating charged droplets from which ions are desolvated.

This is a softer ionization technique that often yields the protonated molecular ion of the

free base.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Methylmorpholine hydrochloride.
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General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Methylmorpholine
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1320890#spectroscopic-data-of-3-methylmorpholine-
hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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